molecular formula C12H22N2O2 B1391596 1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1452577-30-8

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B1391596
CAS No.: 1452577-30-8
M. Wt: 226.32 g/mol
InChI Key: IXIJYVBQCBGALI-ILDUYXDCSA-N
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Description

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid is a carboxylic acid derivative with a molecular formula of C12H22N2O2 and a molecular weight of 226.319. This compound is notable for its unique structure, which includes both a piperidine and a pyrrolidine ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized from acyclic precursors through cyclization reactions, while the pyrrolidine ring can be constructed from proline derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine and pyrrolidine rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid is unique due to its combined piperidine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

1452577-30-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

(2S)-1-(1,3-dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H22N2O2/c1-9-8-13(2)7-5-10(9)14-6-3-4-11(14)12(15)16/h9-11H,3-8H2,1-2H3,(H,15,16)/t9?,10?,11-/m0/s1

InChI Key

IXIJYVBQCBGALI-ILDUYXDCSA-N

SMILES

CC1CN(CCC1N2CCCC2C(=O)O)C

Isomeric SMILES

CC1CN(CCC1N2CCC[C@H]2C(=O)O)C

Canonical SMILES

CC1CN(CCC1N2CCCC2C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

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